molecular formula C20H30N2O2S B11453906 1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide

1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide

Cat. No.: B11453906
M. Wt: 362.5 g/mol
InChI Key: BFTDZRXIKCGFOF-UHFFFAOYSA-N
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Description

1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide is a complex organic compound that features a thiophene ring, an amide group, and a cyclohexyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide typically involves the acylation of thiophene derivatives with cyclohexylamine and cyclohexanecarboxylic acid. The reaction conditions often include the use of catalysts such as boronic acids or phosphine oxides to facilitate the amidation process . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure scalability and consistency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H30N2O2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexane-1-carboxamide

InChI

InChI=1S/C20H30N2O2S/c1-16(23)22(15-18-11-8-14-25-18)20(12-6-3-7-13-20)19(24)21-17-9-4-2-5-10-17/h8,11,14,17H,2-7,9-10,12-13,15H2,1H3,(H,21,24)

InChI Key

BFTDZRXIKCGFOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CS1)C2(CCCCC2)C(=O)NC3CCCCC3

Origin of Product

United States

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